tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate
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Overview
Description
Tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a carbamate functional group. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclohexylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-amino-2-methylpropyl)carbamate
- Tert-butyl N-(2-aminophenyl)carbamate
- Tert-butyl 3-(2-aminoethoxy)propanoate
Uniqueness
Tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C15H29N3O3 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H29N3O3/c1-10(16)13(19)17-11-8-6-7-9-12(11)18(5)14(20)21-15(2,3)4/h10-12H,6-9,16H2,1-5H3,(H,17,19) |
InChI Key |
KZEPYOWDSSZRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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